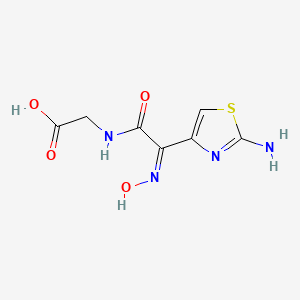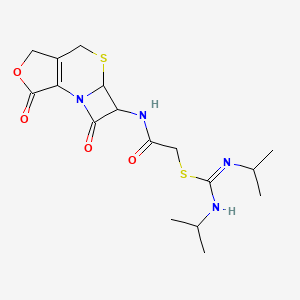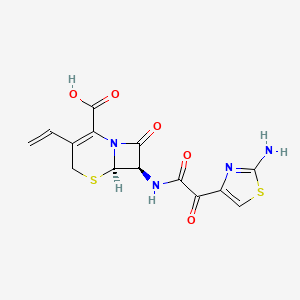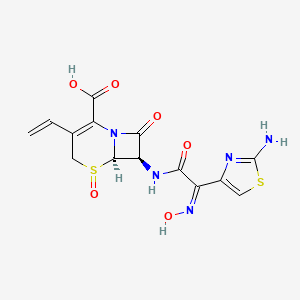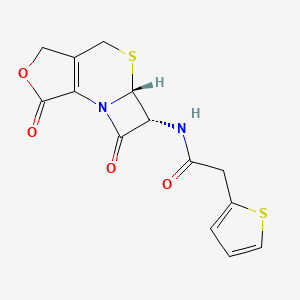
cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-Clopidogrel Glutathione Disulfide is an active metabolite of Clopidogrel, an antithrombotic drug . It is not a hazardous compound . The CAS Registry number is 1118605-95-0 .
Molecular Structure Analysis
The molecular formula of cis-Clopidogrel Glutathione Disulfide is C26H33ClN4O10S2 . The exact molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis
Glutathione (GSH) is known to react with electrophiles to form glutathione S-conjugates. This reaction can occur nonenzymatically or enzymatically by GST . It’s plausible that similar reactions could occur with cis-Clopidogrel Glutathione Disulfide, but specific reactions were not found in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of cis-Clopidogrel Glutathione Disulfide is 661.144 . Other physical and chemical properties are not provided in the retrieved papers.科学的研究の応用
Bioactivation and Metabolism
- Clopidogrel and prasugrel, both belonging to the tetrahydrothienopyridine series, are activated through a two-step metabolic process, involving the formation of a thiolactone metabolite and its oxidation to a thiolactone sulfoxide, eventually leading to the active cis thiol (Dansette et al., 2015).
- Clopidogrel undergoes phase-II metabolism, being conjugated with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate, with subsequent conversion to cis-thiol-clopidogrel (Alkattan et al., 2021).
Antiplatelet Activity and Bioactivation Mechanism
- Mixed disulfide conjugates of clopidogrel show significant antiplatelet activity, with the active metabolite formed through a cytochrome P450-mediated bioactivation mechanism, involving initial glutathionyl conjugation followed by thiol-disulfide exchange with glutathione (Zhang et al., 2013).
Chemoprotective and Immunomodulating Activities
- Glutathione disulfide NOV-002, a stabilized formulation involving cisplatin, shows potential for chemoprotection and immunomodulation. It acts as a competitive substrate for gamma-glutamyl-transpeptidase (GGT), leading to S-glutathionylation of proteins, ER stress-induced apoptosis, and phosphorylation of regulatory proteins (2020).
Redox Signaling and Cellular Processes
- Glutathione plays a central role in cellular defense against oxidative damage and is involved in the dynamic regulation of protein functions by reversible disulfide bond formation, impacting various cellular processes including enzyme functions, transcription, and redox signaling (Biswas et al., 2006).
Interaction with Platinum Compounds
- Platinum complexes, such as [Pt(Met)Cl2], promote the cleavage of disulfide bonds in oxidized glutathione (GSSG), demonstrating the potential involvement of these complexes in intracellular GSH/GSSG systems (Wei et al., 2005).
Protective Effects Against Cisplatin-Induced Toxicity
- NOV-002, a glutathione disulfide mimetic, exhibits protective effects against cisplatin-induced kidney toxicity, potentially due to its competitive substrate action for GGT, which is involved in glutathione-platinum conjugation (Jenderny et al., 2010).
Role in Glutathione Metabolism and Health Implications
- Glutathione metabolism, including its synthesis and redox reactions, is crucial for maintaining cellular health and preventing various diseases. Glutathione disulfide plays a key role in this redox balance, impacting cellular processes like proliferation, apoptosis, and immune response (Wu et al., 2004).
Safety and Hazards
作用機序
Target of Action
The primary target of cis-Clopidogrel Glutathione Disulfide is the glutathione (GSH) system in the body . Glutathione is an endogenous tripeptide (Glu-Cys-Gly) and the most abundant endogenous antioxidant . It protects the body against oxidative stress and reactive electrophiles .
Mode of Action
cis-Clopidogrel Glutathione Disulfide interacts with its target, the glutathione system, through a thiol-disulfide interchange . This interchange results in the formation of glutathione disulfide (GSSG), the oxidized form of glutathione . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment .
Biochemical Pathways
The action of cis-Clopidogrel Glutathione Disulfide affects the thiol redox buffer in the body, which is made up of GSH and its oxidized form, GSSG . This buffer is critical to many important cellular functions . Dysfunction or disruption of the redox buffer has been implicated in various diseases .
Pharmacokinetics
The pharmacokinetics of cis-Clopidogrel Glutathione Disulfide involve its transformation into an active metabolite (AM) by human liver microsomes (HLMs) . Among the ten thiol compounds tested, glutathione is most efficient in producing the AM at a rate of 167 pmoles AM/min/mg HLM .
Result of Action
The molecular and cellular effects of the action of cis-Clopidogrel Glutathione Disulfide include the prevention of excessive oxidation of the cellular environment . This is achieved through the scavenging action of GSH, which can be oxidized by reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Clopidogrel Glutathione Disulfide. For instance, the presence of reactive oxygen species in the environment can lead to the oxidation of GSH, thereby affecting the action of cis-Clopidogrel Glutathione Disulfide .
特性
| { "Design of the Synthesis Pathway": "The synthesis of cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers) can be achieved through a multi-step synthetic pathway involving the reaction of several starting materials.", "Starting Materials": [ "Clopidogrel", "Glutathione", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Acetonitrile", "Methanol", "Water" ], "Reaction": [ "Step 1: Clopidogrel is reacted with hydrochloric acid and acetonitrile to form Clopidogrel hydrochloride.", "Step 2: Clopidogrel hydrochloride is reacted with glutathione in the presence of sodium bicarbonate and water to form cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers).", "Step 3: The product is purified by recrystallization from methanol to obtain the final compound." ] } | |
CAS番号 |
1118605-95-0 |
分子式 |
C26H33ClN4O10S4 |
分子量 |
661.14 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
L-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



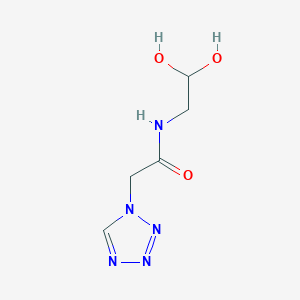
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)
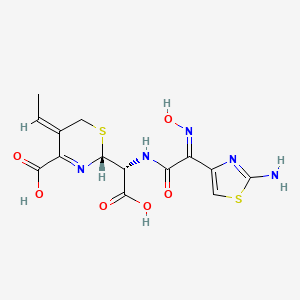
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
